molecular formula C20H33N3O3 B6811321 N-[(1-morpholin-4-ylcyclopropyl)methyl]-3-(oxan-4-yl)-2-azaspiro[3.3]heptane-2-carboxamide

N-[(1-morpholin-4-ylcyclopropyl)methyl]-3-(oxan-4-yl)-2-azaspiro[3.3]heptane-2-carboxamide

Cat. No.: B6811321
M. Wt: 363.5 g/mol
InChI Key: YMJVNBHZWSUZKC-UHFFFAOYSA-N
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Description

N-[(1-morpholin-4-ylcyclopropyl)methyl]-3-(oxan-4-yl)-2-azaspiro[33]heptane-2-carboxamide is a complex organic compound with a unique structure that includes a morpholine ring, a cyclopropyl group, and a spirocyclic system

Properties

IUPAC Name

N-[(1-morpholin-4-ylcyclopropyl)methyl]-3-(oxan-4-yl)-2-azaspiro[3.3]heptane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N3O3/c24-18(21-14-20(6-7-20)22-8-12-26-13-9-22)23-15-19(4-1-5-19)17(23)16-2-10-25-11-3-16/h16-17H,1-15H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJVNBHZWSUZKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CN(C2C3CCOCC3)C(=O)NCC4(CC4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-morpholin-4-ylcyclopropyl)methyl]-3-(oxan-4-yl)-2-azaspiro[3.3]heptane-2-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach includes the formation of the morpholine ring through a Mannich condensation reaction, followed by the introduction of the cyclopropyl group via cyclopropanation reactions. The spirocyclic system is then constructed through a series of cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

N-[(1-morpholin-4-ylcyclopropyl)methyl]-3-(oxan-4-yl)-2-azaspiro[3.3]heptane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring or the cyclopropyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(1-morpholin-4-ylcyclopropyl)methyl]-3-(oxan-4-yl)-2-azaspiro[3.3]heptane-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(1-morpholin-4-ylcyclopropyl)methyl]-3-(oxan-4-yl)-2-azaspiro[3.3]heptane-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[(1-morpholin-4-ylcyclopropyl)methyl]-3-(oxan-4-yl)-2-azaspiro[3.3]heptane-2-carboxamide: shares similarities with other spirocyclic compounds and morpholine derivatives.

    Spiro[3.3]heptane derivatives: These compounds have similar spirocyclic structures and may exhibit comparable chemical reactivity.

    Morpholine derivatives: Compounds containing the morpholine ring often have similar chemical properties and biological activities.

Uniqueness

The uniqueness of N-[(1-morpholin-4-ylcyclopropyl)methyl]-3-(oxan-4-yl)-2-azaspiro[33]heptane-2-carboxamide lies in its combination of structural features, which confer specific chemical and biological properties

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